molecular formula C13H12Te B14688001 Benzene, [(phenylmethyl)telluro]- CAS No. 32344-00-6

Benzene, [(phenylmethyl)telluro]-

Katalognummer: B14688001
CAS-Nummer: 32344-00-6
Molekulargewicht: 295.8 g/mol
InChI-Schlüssel: HDPFPHMBUKXZPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(phenylmethyl)telluro]- is an organotellurium compound with the molecular formula C14H14Te This compound features a benzene ring substituted with a phenylmethyl group bonded to tellurium

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(phenylmethyl)telluro]- typically involves the reaction of benzyl chloride with sodium telluride in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species. The general reaction scheme is as follows:

C6H5CH2Cl+Na2TeC6H5CH2TeNa+NaClC_6H_5CH_2Cl + Na_2Te \rightarrow C_6H_5CH_2TeNa + NaCl C6​H5​CH2​Cl+Na2​Te→C6​H5​CH2​TeNa+NaCl

The intermediate product, Benzene, [(phenylmethyl)telluro] sodium, is then treated with an acid to yield the final compound:

C6H5CH2TeNa+HClC6H5CH2TeH+NaClC_6H_5CH_2TeNa + HCl \rightarrow C_6H_5CH_2TeH + NaCl C6​H5​CH2​TeNa+HCl→C6​H5​CH2​TeH+NaCl

Industrial Production Methods

Industrial production methods for Benzene, [(phenylmethyl)telluro]- are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [(phenylmethyl)telluro]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Products include benzene, [(phenylmethyl)telluroxide] and benzene, [(phenylmethyl)tellurone].

    Reduction: Reduced tellurium species such as benzene, [(phenylmethyl)telluride].

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzene, [(phenylmethyl)telluro]- has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of Benzene, [(phenylmethyl)telluro]- involves its interaction with molecular targets through the tellurium center. Tellurium can form bonds with various nucleophiles, facilitating reactions such as nucleophilic substitution. The compound’s effects are mediated by its ability to undergo redox reactions, influencing cellular redox balance and potentially modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, [(phenylmethyl)sulfur]-: Similar structure with sulfur instead of tellurium.

    Benzene, [(phenylmethyl)selenium]-: Similar structure with selenium instead of tellurium.

    Benzene, [(phenylmethyl)phosphorus]-: Similar structure with phosphorus instead of tellurium.

Uniqueness

Benzene, [(phenylmethyl)telluro]- is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different redox behavior compared to sulfur, selenium, and phosphorus analogs. These properties make it valuable for specific applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer

32344-00-6

Molekularformel

C13H12Te

Molekulargewicht

295.8 g/mol

IUPAC-Name

benzyltellanylbenzene

InChI

InChI=1S/C13H12Te/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2

InChI-Schlüssel

HDPFPHMBUKXZPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C[Te]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.